Diethyl Methyl-d3-malonate
Overview
Description
Diethyl Methyl-d3-malonate is a deuterated derivative of diethyl malonate, where the methyl group is replaced with a trideuteriomethyl group. This compound is often used in research due to its unique isotopic labeling, which can be beneficial in various analytical and synthetic applications.
Mechanism of Action
Target of Action
Diethyl Methyl-d3-malonate, also known as Diethyl propanedioate, primarily targets Enolate Ions . These ions are formed when diethyl malonate, a 1,3-dicarbonyl compound, reacts with sodium ethoxide . The enolate ions then serve as nucleophiles, capable of attacking electrophilic carbon atoms .
Mode of Action
The mode of action of this compound involves the alkylation of Enolate Ions . This process is a key step in the malonic ester synthesis . The enolate ion, formed by the reaction of diethyl malonate with sodium ethoxide, reacts with an alkyl halide to give an α-substituted malonic ester . This reaction forms a new carbon-carbon bond, replacing an α-hydrogen with an alkyl group .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the malonic ester synthesis . This pathway provides a method for preparing carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .
Pharmacokinetics
Its molecular weight is177.21 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The result of the action of this compound is the formation of α-substituted malonic esters . These esters can undergo further reactions, such as hydrolysis and decarboxylation, to yield substituted monocarboxylic acids . This process is essential in the synthesis of a wide variety of carboxylic acids and methyl ketones .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the base used (sodium ethoxide) and the presence of alkyl halides can affect the formation of the enolate ion and its subsequent alkylation . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency and selectivity of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl Methyl-d3-malonate can be synthesized through a multi-step process involving the alkylation of diethyl malonate with iodomethane-d3. The reaction typically involves the following steps :
Preparation of Sodium Ethoxide: Sodium metal is dissolved in ethanol at 0°C.
Formation of Enolate Ion: Diethyl malonate is added dropwise to the sodium ethoxide solution, forming the enolate ion.
Alkylation: Iodomethane-d3 is added to the enolate solution, resulting in the formation of this compound.
The reaction conditions include maintaining the temperature at 0°C during the addition of reagents and stirring the solution at ambient temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl Methyl-d3-malonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst.
Major Products
Alkylation: α-Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl Methyl-d3-malonate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of malonate derivatives.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules, particularly in the preparation of labeled compounds for mechanistic studies.
Biological Research: Utilized in metabolic studies to trace the incorporation of malonate into biological systems.
Pharmaceutical Research: Investigated for its potential use in the synthesis of deuterated drugs, which may exhibit improved pharmacokinetic properties.
Comparison with Similar Compounds
Diethyl Methyl-d3-malonate can be compared with other malonate derivatives such as:
Diethyl Malonate: The non-deuterated version, commonly used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, used in similar reactions but with different solubility and reactivity profiles.
Diethyl Ethylmalonate: A derivative with an ethyl group instead of a methyl group, used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly valuable in research applications where tracing and quantification of reaction pathways are essential.
Properties
IUPAC Name |
diethyl 2-(trideuteriomethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQZOUHVTJNGFK-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441354 | |
Record name | Diethyl Methyl-d3-malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54840-57-2 | |
Record name | Diethyl Methyl-d3-malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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